1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(18-13-6-10-21-11-7-13)17-12-2-4-14(5-3-12)19-9-1-8-16-19/h1,8-9,12-14H,2-7,10-11H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBEMRNIUDORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2CCOCC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.
Formation of the urea linkage: The final step involves the reaction of the oxane-pyrazole-cyclohexyl intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe or tool in studying biological processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Substituent Effects on Physicochemical Properties
The compound’s structural complexity distinguishes it from simpler pyrazole-urea derivatives. Key comparisons include:
- Lipophilicity vs.
- Stereochemical Complexity : The cyclohexyl group in the target compound may introduce cis/trans isomerism, akin to alkylation products in –4, where stereochemistry significantly impacted reaction yields (19% cis vs. 66% trans) .
Physicochemical and Spectroscopic Data
While direct data for the target compound are unavailable, comparisons can be drawn:
Biological Activity
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Chemical Formula : C13H18N4O2
- Molecular Weight : 262.31 g/mol
The structure consists of a urea moiety linked to a cyclohexyl group and a pyrazole ring, which is known for its diverse biological properties.
Anticancer Activity
Research has shown that pyrazole derivatives, including those with urea linkages, exhibit significant anticancer properties. These compounds often target various kinases involved in cancer progression. For instance, studies have indicated that pyrazolyl-ureas can inhibit kinases such as Src and p38-MAPK, which are critical in cellular signaling pathways related to cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 Value (µM) |
|---|---|---|
| Example A | Src | 0.013 |
| Example B | p38-MAPK | 0.044 |
| Example C | IKK-2 | 0.067 |
Antimicrobial Activity
In addition to anticancer effects, pyrazole-based compounds have demonstrated antimicrobial activity against various pathogens. For example, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing moderate activity with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Candida albicans | 250 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The urea moiety allows for effective binding to the active sites of kinases, disrupting their function and leading to reduced cell proliferation.
- Antimicrobial Mechanism : The presence of the pyrazole ring enhances the compound's ability to penetrate microbial membranes, potentially leading to cell lysis or inhibition of vital metabolic processes.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various pyrazolyl-ureas against human cancer cell lines. The results indicated that compounds similar to this compound exhibited promising results in reducing tumor growth in vitro.
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial properties of pyrazole derivatives. The study found that modifications in the chemical structure significantly influenced the antimicrobial potency, highlighting the importance of structural optimization for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
